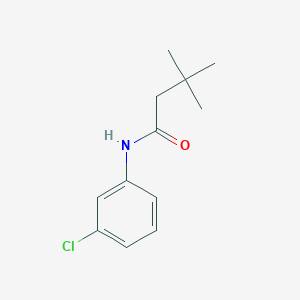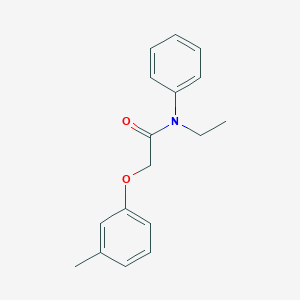
9-(2-Nitrophenyl)-3,3,6,6-tetramethyl-4a-hydroxy-3,4,4a,5,6,9a-hexahydro-9H-xanthene-1,8(2H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Nitrophenyl)-3,3,6,6-tetramethyl-4a-hydroxy-3,4,4a,5,6,9a-hexahydro-9H-xanthene-1,8(2H,7H)-dione, commonly known as NBD, is a fluorescent dye that is widely used in scientific research. It is a xanthenedione derivative that exhibits strong fluorescence properties, making it a popular choice for a variety of applications.
作用機序
The fluorescence properties of NBD are due to its ability to undergo excited-state intramolecular proton transfer (ESIPT). When excited by light, NBD undergoes a rapid proton transfer within its molecule, resulting in a shift in the absorption and emission spectra. This unique mechanism of action makes NBD a highly sensitive and selective fluorescent probe.
Biochemical and Physiological Effects:
NBD is a non-toxic fluorescent dye that is widely used in biological systems. It has been shown to have minimal effects on the structure and function of proteins and other biomolecules, making it an ideal tool for studying biological processes. NBD has also been used to study the transport and localization of molecules within cells.
実験室実験の利点と制限
One of the main advantages of NBD is its strong fluorescence properties, which make it a highly sensitive and selective probe. It is also relatively easy to synthesize and can be attached to a variety of biomolecules. However, one limitation of NBD is that it can be affected by changes in pH and temperature, which can affect its fluorescence properties. Additionally, NBD can be sensitive to quenching by other molecules in biological systems.
将来の方向性
There are many potential future directions for the use of NBD in scientific research. One area of interest is the development of new methods for attaching NBD to biomolecules, which could improve its sensitivity and selectivity. Another area of interest is the use of NBD in live-cell imaging, which could provide new insights into the dynamics of biological processes. Additionally, NBD could be used in the development of new biosensors for detecting specific molecules in biological systems.
合成法
The synthesis of NBD involves the reaction of 2-nitrobenzaldehyde with dimedone in the presence of a catalyst such as piperidine. The resulting product is then treated with a reducing agent such as sodium borohydride to produce NBD. The overall synthesis process is relatively simple and can be carried out using standard laboratory techniques.
科学的研究の応用
NBD has a wide range of applications in scientific research, particularly in the field of biochemistry. It is commonly used as a fluorescent probe to study the structure and function of proteins and other biomolecules. NBD can be attached to specific amino acid residues in proteins, allowing researchers to study the conformational changes that occur during protein folding or binding interactions.
特性
製品名 |
9-(2-Nitrophenyl)-3,3,6,6-tetramethyl-4a-hydroxy-3,4,4a,5,6,9a-hexahydro-9H-xanthene-1,8(2H,7H)-dione |
|---|---|
分子式 |
C23H27NO6 |
分子量 |
413.5 g/mol |
IUPAC名 |
10a-hydroxy-3,3,6,6-tetramethyl-9-(2-nitrophenyl)-2,4,5,7,8a,9-hexahydroxanthene-1,8-dione |
InChI |
InChI=1S/C23H27NO6/c1-21(2)9-15(25)19-17(11-21)30-23(27)12-22(3,4)10-16(26)20(23)18(19)13-7-5-6-8-14(13)24(28)29/h5-8,18,20,27H,9-12H2,1-4H3 |
InChIキー |
GORMMYWRNUWTJI-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3C(=O)CC(CC3(O2)O)(C)C)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C3C(=O)CC(CC3(O2)O)(C)C)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)











